molecular formula C11H10N2O3S B2723451 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 929973-48-8

2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B2723451
CAS No.: 929973-48-8
M. Wt: 250.27
InChI Key: WFLUGXMHODPLGU-UHFFFAOYSA-N
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Description

2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring via a sulfanyl (thioether) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions, although this is less common due to the stability of the heterocycle.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (e.g., bromine in acetic acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of oxadiazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs due to its potential bioactivity.

Medicine

Medicinally, derivatives of 1,2,4-oxadiazoles have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties . The presence of the benzoic acid moiety may enhance the compound’s ability to interact with biological macromolecules.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole ring.

Mechanism of Action

The mechanism of action of 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid

Uniqueness

2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to the presence of the sulfanyl linkage, which can impart different chemical and biological properties compared to its analogs. This thioether bridge can influence the compound’s reactivity and its ability to interact with biological systems, potentially leading to unique applications in drug development and materials science.

Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUGXMHODPLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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